1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKAAKSNEMQNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline involves multiple steps, beginning with the formation of the triazole ring Typically, the synthesis proceeds via the cyclization of substituted hydrazides and thiosemicarbazides under appropriate conditions to yield the triazole ring The addition of indole groups usually involves nucleophilic substitution reactions
Industrial Production Methods
For industrial production, the scalability of these synthetic methods often requires optimizing reaction conditions, such as temperature, solvents, and catalysts, to enhance yields and purity. Continuous flow chemistry might be used to achieve consistent production rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Can occur at the indole ring, particularly at the 3-position.
Reduction: : Typically at the triazole ring or carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions are common at the indole nitrogen and triazole positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. Typical conditions may involve standard organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures.
Major Products
The major products formed from these reactions generally depend on the substituents and the exact reaction conditions but might include various oxidized indole derivatives, reduced triazole rings, and substituted tetrahydroquinoline structures.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound enhances its interaction with various biological targets, making it effective against a range of pathogens. Studies have shown that compounds with similar structures demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Antifungal Properties
The compound's structure suggests potential antifungal activity as well. Triazole derivatives have been documented to inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis. This makes them valuable in treating infections caused by fungi like Candida albicans and Aspergillus flavus .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole-containing compounds. The ability of these compounds to induce apoptosis in cancer cells has been noted, particularly through the inhibition of certain kinases involved in cell proliferation . The indole and quinoline components may further contribute to their cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. The triazole fragment is known for its ability to form hydrogen bonds with enzyme active sites, enhancing its inhibitory effects on enzymes such as aromatase and carbonic anhydrase . This property is crucial for developing therapeutics targeting metabolic pathways.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal insights into how structural modifications can enhance binding interactions and improve bioactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for this compound often revolves around its interactions with specific molecular targets, such as enzymes or receptors. For instance, the indole and triazole moieties might bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways in cells, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared to related derivatives below, focusing on substituents, linked moieties, and key properties:
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
The indol-3-yl substituent enables π-π stacking interactions, a feature absent in methoxyphenyl- or phenyl-substituted analogues .
Linker and Moiety Impact: The thioacetyl bridge in the target compound and introduces flexibility and redox sensitivity, contrasting with direct indole linkages in . Tetrahydroquinoline vs. tetrahydroisoquinoline cores (e.g., ) influence steric bulk and aromatic surface area, affecting receptor binding profiles.
Functional Group Contributions :
- Thiol derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitutions compared to thioacetyl -linked compounds.
- Thiadiazole moieties in confer additional hydrogen-bonding sites, which may enhance antimicrobial activity.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis aligns with methods for triazole-thiol derivatives, utilizing NaOH-mediated alkylation in alcoholic media . However, the indole moiety necessitates protective strategies to prevent side reactions .
- Physicochemical Properties :
- Biological Potential: While indole-triazole hybrids are known for antimicrobial and anticancer activity , specific data for the target compound remains unexplored. Derivatives with similar frameworks (e.g., ) show IC₅₀ values in the µM range against Staphylococcus aureus and Candida albicans, suggesting avenues for targeted testing.
Biological Activity
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that incorporates multiple pharmacologically active moieties. The combination of indole and triazole structures has garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.51408 g/mol. The structure features a tetrahydroquinoline core linked to a thioacetyl group and an indole-substituted triazole ring.
The biological activity of this compound is primarily attributed to the interactions of its constituent moieties with various biological targets:
- Indole Moiety : Known for its role in modulating neurotransmitter receptors and exhibiting anti-cancer properties.
- Triazole Ring : Exhibits antifungal and antibacterial activities by inhibiting enzyme functions critical for microbial survival.
The compound may also interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of pathogenic growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole and indole structures. For instance:
- In vitro Studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 for breast cancer) with IC50 values ranging from 0.24 to 5.13 µM .
Antimicrobial Activity
The triazole component has been shown to possess broad-spectrum antimicrobial properties:
- Antibacterial Effects : Compounds derived from similar scaffolds demonstrated MIC values as low as 0.125 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Enterococcus faecalis | 0.125 | |
| Escherichia coli | 8 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis of Triazole Derivatives : Barbuceanu et al. synthesized mercapto-triazoles and evaluated their antibacterial activity against multiple strains, noting significant efficacy compared to traditional antibiotics .
- Molecular Docking Studies : Research indicated that derivatives of indole-triazole hybrids exhibited strong binding affinities to key enzymes involved in cancer progression, suggesting potential as targeted therapies .
Q & A
Q. What are the established multi-step synthetic routes for synthesizing 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline?
The synthesis typically involves sequential heterocyclic ring formation and functionalization. Key steps include:
- Fischer indole synthesis to construct the indole moiety ().
- Cyclization reactions to form the 1,2,4-triazole core ().
- Thioether linkage via alkylation using sodium monochloroacetate in aqueous conditions ().
- Final coupling of the tetrahydroquinoline fragment via nucleophilic substitution or amidation ().
Purification often employs recrystallization from methanol or ethanol ().
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- NMR (1H, 13C) : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–9 ppm) and carbon backbone ().
- IR Spectroscopy : Confirms thioether (C–S stretch at ~600–700 cm⁻¹) and amide/ketone carbonyls (~1650–1750 cm⁻¹) ().
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection ().
- Elemental Analysis : Ensures stoichiometric consistency ().
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro enzyme assays : Test inhibitory activity against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) at µM–nM concentrations ().
- Antimicrobial susceptibility testing : Use broth microdilution (CLSI guidelines) to determine MIC values ().
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation ().
- Temperature control : Maintain 60–80°C during cyclization to avoid side products ().
- Catalysts : Use KI or phase-transfer catalysts (e.g., TBAB) to accelerate alkylation ().
- pH adjustment : Acidify to pH 3–4 during workup to precipitate intermediates ().
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
- Comparative DFT calculations : Optimize molecular geometries and simulate NMR/IR spectra using Gaussian09 (B3LYP/6-31G**) to match experimental data ().
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., tetrahydroquinoline protons) ().
- X-ray crystallography : Resolve ambiguous substituent orientations (e.g., indole vs. triazole ring stacking) ().
Q. What computational strategies are effective for predicting biological activity?
- Molecular docking (AutoDock Vina) : Screen against protein targets (e.g., COX-2 PDB: 5KIR) to prioritize analogs with high binding affinity ().
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity ().
- MD simulations (GROMACS) : Assess target-ligand stability over 100-ns trajectories ().
Q. How to design derivatives with enhanced pharmacokinetic properties?
- Bioisosteric replacement : Substitute the thioacetyl group with sulfonamide or methyleneoxy to improve metabolic stability ().
- Salt formation : Synthesize sodium or potassium salts to enhance aqueous solubility ().
- Pro-drug strategies : Introduce ester moieties (e.g., ethyl acetate) for controlled release ().
Comparative Analysis of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
